(2E)-N-(4-Cyanophenyl)-3-phenylprop-2-enamide (2E)-N-(4-Cyanophenyl)-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1776071-76-1
VCID: VC0363007
InChI: InChI=1S/C16H12N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,(H,18,19)/b11-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C#N
Molecular Formula: C16H12N2O
Molecular Weight: 248.28g/mol

(2E)-N-(4-Cyanophenyl)-3-phenylprop-2-enamide

CAS No.: 1776071-76-1

Main Products

VCID: VC0363007

Molecular Formula: C16H12N2O

Molecular Weight: 248.28g/mol

(2E)-N-(4-Cyanophenyl)-3-phenylprop-2-enamide - 1776071-76-1

CAS No. 1776071-76-1
Product Name (2E)-N-(4-Cyanophenyl)-3-phenylprop-2-enamide
Molecular Formula C16H12N2O
Molecular Weight 248.28g/mol
IUPAC Name (E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C16H12N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,(H,18,19)/b11-8+
Standard InChIKey QIDMBBDCFYNSEE-DHZHZOJOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N
SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C#N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C#N
PubChem Compound 765741
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator